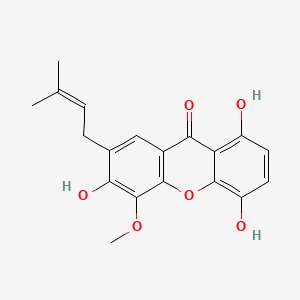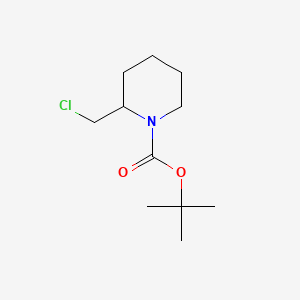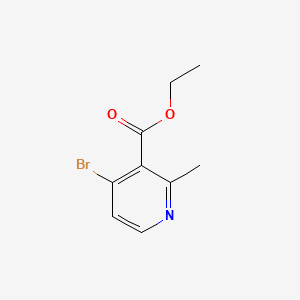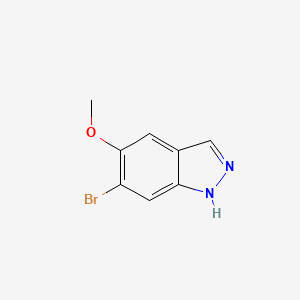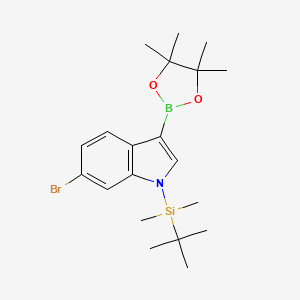
Éster de pinacol de ácido 6-bromo-1-(t-butildimetilsilil)indol-3-borónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester is a complex organic compound with the molecular formula C20H31BBrNO2Si. It is a boronic ester derivative of indole, featuring a bromine atom at the 6-position and a t-butyldimethylsilanyl group at the 1-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Aplicaciones Científicas De Investigación
6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential in drug development due to its ability to form stable carbon-carbon bonds.
Material Science: Utilized in the development of new materials with specific electronic properties.
Mecanismo De Acción
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s stability and efficacy. For instance, acidic conditions might hydrolyze the boronate ester linkage.
If you’d like to explore related literature, you can find more information in scientific papers and databases . Feel free to ask if you have any more questions! 😊
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester typically involves multiple stepsThe final step involves the formation of the boronic ester through a reaction with pinacol borane .
Industrial Production Methods
the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, are applicable .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction is widely used for forming carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromoindole-3-boronic acid pinacol ester: Lacks the t-butyldimethylsilanyl group, making it less sterically hindered.
1-(t-Butyldimethylsilanyl)indole-3-boronic acid pinacol ester: Lacks the bromine atom, affecting its reactivity in certain reactions.
Uniqueness
6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester is unique due to the combination of the bromine atom and the t-butyldimethylsilanyl group. This combination provides both electronic and steric effects, enhancing its utility in various chemical reactions .
Propiedades
IUPAC Name |
[6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31BBrNO2Si/c1-18(2,3)26(8,9)23-13-16(15-11-10-14(22)12-17(15)23)21-24-19(4,5)20(6,7)25-21/h10-13H,1-9H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNDMVTZNJIIBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC(=C3)Br)[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31BBrNO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681937 |
Source


|
| Record name | 6-Bromo-1-[tert-butyl(dimethyl)silyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-99-2 |
Source


|
| Record name | 6-Bromo-1-[tert-butyl(dimethyl)silyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
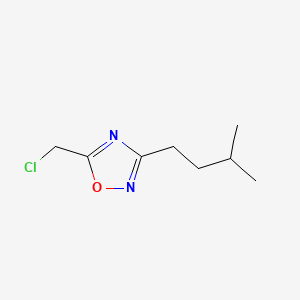
![7-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B596548.png)
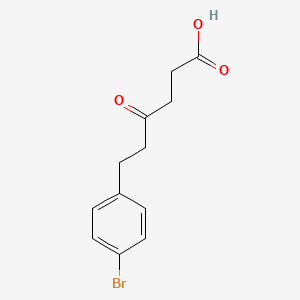
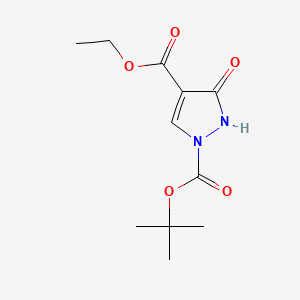
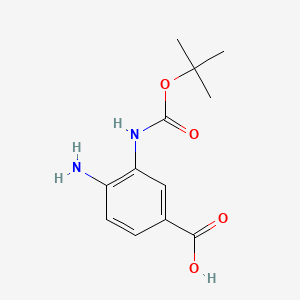
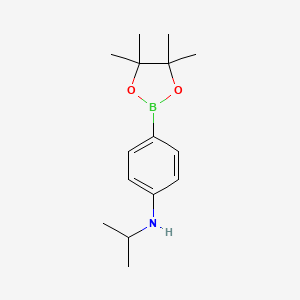
![2-[2-(Cyclopropylmethoxy)-4,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B596555.png)
